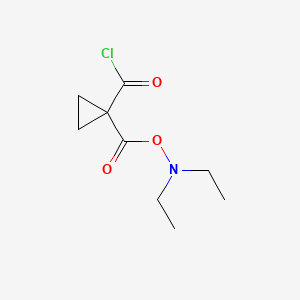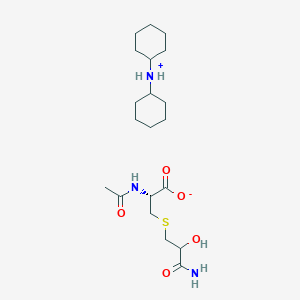
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyl group, a hydroxy group, and a propionamide group attached to an L-cysteine backbone, with dicyclohexylammonium as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps:
Hydroxylation: Addition of the hydroxy group to the propionamide moiety.
Amidation: Formation of the propionamide group.
Salt Formation: Reaction with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions may target the acetyl or propionamide groups.
Substitution: Substitution reactions could occur at various functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt may have various applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or chemicals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-Acetyl-L-cysteine
- S-(2-Hydroxypropionamide)-L-cysteine
- Dicyclohexylammonium salts of other amino acids
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylammonium counterion, which may confer distinct chemical and biological properties.
属性
分子式 |
C20H37N3O5S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1 |
InChI 键 |
KGIBHDNDPZUJMP-CUUSOBIJSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


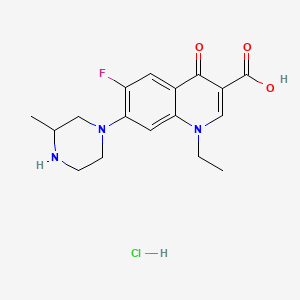
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
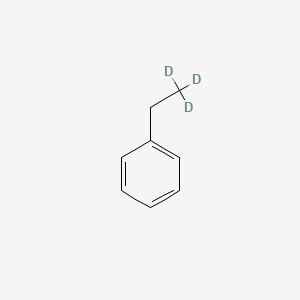

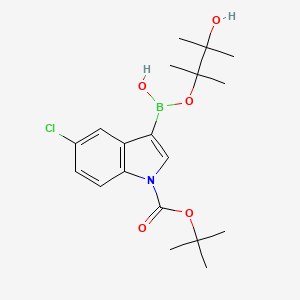
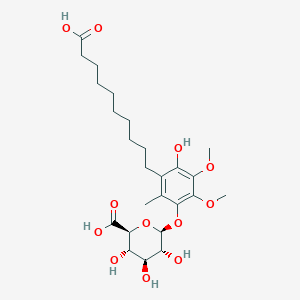
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
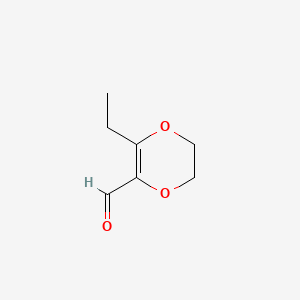
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

